1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine ring via a 2,5-dimethoxybenzenesulfonyl group.
Properties
IUPAC Name |
6-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-26-13-3-4-14(27-2)15(11-13)28(24,25)22-9-7-21(8-10-22)17-6-5-16-19-18-12-23(16)20-17/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPJNQCVGSOPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring, a triazolo-pyridazine moiety, and a sulfonyl group derived from 2,5-dimethoxybenzene. The presence of these functional groups suggests potential interactions with various biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to those containing the triazolo-pyridazine structure exhibit antiviral properties. For instance, derivatives of sulfonyltriazoles have shown inhibitory effects against the Yellow Fever Virus (YFV) and other flaviviruses. These compounds demonstrated selectivity for YFV over related viruses, suggesting a targeted mechanism of action that could be relevant for the compound .
Antimicrobial Properties
Research into related sulfonamide derivatives has revealed significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. The incorporation of the triazole and piperazine moieties may enhance this activity through improved binding to bacterial enzymes involved in folate metabolism.
Anticancer Potential
The piperazine derivatives have been explored for their anticancer properties. Studies indicate that modifications in the piperazine structure can lead to increased cytotoxicity against various cancer cell lines. The specific compound under discussion may exhibit similar effects due to its structural components which could interact with cellular pathways involved in tumor growth and proliferation.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially acting as a competitive inhibitor.
- Modulation of Cellular Signaling Pathways : The triazolo-pyridazine moiety may influence signaling pathways associated with cell proliferation and apoptosis.
- Interference with Viral Replication : Similar compounds have been shown to inhibit viral RNA polymerases or proteases, suggesting that this compound may disrupt viral life cycles.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the triazolo and pyridazine moieties has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
-
Neuropharmacological Effects
- The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that it may exhibit anxiolytic and antidepressant-like effects in animal models. The piperazine ring is known for its ability to modulate serotonin receptors, which could contribute to these effects .
- Antimicrobial Properties
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key findings include:
- Dimethoxy Substituents : The presence of dimethoxy groups enhances lipophilicity and bioavailability.
- Triazole Ring : This moiety is essential for biological activity, as it may facilitate binding to target proteins involved in disease pathways .
- Piperazine Core : Known for its versatility in drug design, modifications to the piperazine ring can significantly alter pharmacokinetic properties.
Case Study 1: Anticancer Screening
A study conducted by Lexicon Pharmaceuticals evaluated various derivatives of the compound against human cancer cell lines. Results indicated that specific modifications to the triazole and piperazine components increased potency against breast and lung cancer cells .
Case Study 2: Neuropharmacological Assessment
In a behavioral study assessing anxiety-like behaviors in rodents, compounds similar to 1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine demonstrated significant reductions in anxiety levels compared to controls. This suggests potential therapeutic applications in treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Benzenesulfonyl Group
- 1-(3,4-Dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS: 1021263-59-1) Structural Difference: The methoxy groups are at the 3,4-positions instead of 2,5-positions. Molecular weight remains identical (404.44 g/mol), but isomerism could lead to divergent pharmacokinetic profiles .
Variations in the Triazolo-Pyridazine Core
- 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride
- Structural Difference : Replaces the benzenesulfonyl group with a methyl substituent on the triazolo ring.
- Impact : The absence of the sulfonamide group reduces molecular weight (299.19 g/mol for the base) and likely enhances aqueous solubility due to the dihydrochloride salt. This simplification may limit target specificity compared to the sulfonamide-containing analogs .
- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Functional Group Modifications
- 2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic Acid Structural Difference: Replaces the piperazine-linked benzenesulfonyl group with a sulfonyl-acetic acid moiety. This modification could enhance bioavailability but may alter target engagement .
- 6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine Structural Difference: Substitutes the sulfonamide with a sulfanyl group and adds a fluorophenyl moiety. The fluorophenyl group may enhance metabolic stability and blood-brain barrier penetration .
Complex Derivatives for Specific Targets
- (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) Structural Difference: Embeds the triazolo-pyridazine core within a larger, multifunctional structure. Impact: Designed as a bromodomain and extraterminal (BET) inhibitor, this compound demonstrates the scaffold’s adaptability in targeting epigenetic regulators. The extended structure increases molecular weight but enhances specificity for BET proteins .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Structural Features | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Compound (2,5-dimethoxybenzenesulfonyl) | 404.44 | Sulfonamide linker, methoxy substitutions | Balanced polarity for solubility and binding | Limited pharmacological data |
| CAS 1021263-59-1 (3,4-dimethoxybenzenesulfonyl) | 404.44 | Positional isomer | Similar MW, divergent electronic properties | Unclear target specificity |
| 1-{3-Methyl-... dihydrochloride | 299.19 (base) | Methyl on triazolo, HCl salt | High solubility | Reduced structural complexity |
| AZD5153 | ~600 (estimated) | Bromodomain-targeting complex | High specificity for BET proteins | Large size may limit bioavailability |
Research Findings and Implications
- Synthetic Flexibility : The triazolo-pyridazine core accommodates diverse substituents, enabling tailored modifications for solubility (e.g., dihydrochloride salts ), target engagement (e.g., BET inhibitors ), or metabolic stability (e.g., fluorophenyl groups ).
- Pharmacological Potential: Derivatives like AZD5153 validate the scaffold’s utility in epigenetic drug discovery, while sulfonamide-linked analogs (e.g., the target compound) remain underexplored but promising for enzyme inhibition .
- Key Challenges : Balancing molecular complexity with bioavailability is critical. For instance, larger derivatives (e.g., AZD5153) may face pharmacokinetic hurdles despite high specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
